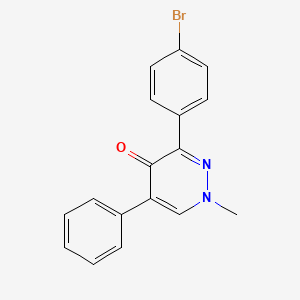
4(1H)-Pyridazinone, 3-(4-bromophenyl)-1-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1-methyl-5-phenylpyridazin-4(1H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromophenyl group, a methyl group, and a phenyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-methyl-5-phenylpyridazin-4(1H)-one typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the pyridazinone core. The reaction conditions often require refluxing in an organic solvent like ethanol or acetic acid to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-methyl-5-phenylpyridazin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-methyl-5-phenylpyridazin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-methyl-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-methyl-5-phenylpyrazole
- 3-(4-Bromophenyl)-1-methyl-5-phenylimidazole
- 3-(4-Bromophenyl)-1-methyl-5-phenyltriazole
Uniqueness
3-(4-Bromophenyl)-1-methyl-5-phenylpyridazin-4(1H)-one is unique due to its pyridazinone core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
59591-36-5 |
|---|---|
Molecular Formula |
C17H13BrN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-methyl-5-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H13BrN2O/c1-20-11-15(12-5-3-2-4-6-12)17(21)16(19-20)13-7-9-14(18)10-8-13/h2-11H,1H3 |
InChI Key |
FSUAVOYEAAWZCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















